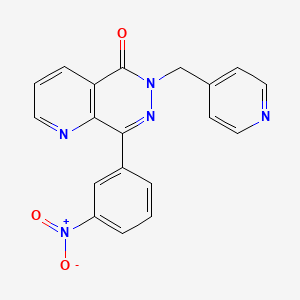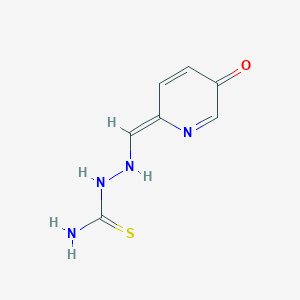
5-Hydroxypicolinaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Hydroxypicolinaldehyde thiosemicarbazone typically involves the reaction of 5-hydroxypicolinaldehyde with thiosemicarbazide. This reaction is a straightforward addition-elimination process, where the aldehyde group of 5-hydroxypicolinaldehyde reacts with the thiosemicarbazide to form the thiosemicarbazone derivative . The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction .
Chemical Reactions Analysis
5-Hydroxypicolinaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxypicolinaldehyde thiosemicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxypicolinaldehyde thiosemicarbazone involves its ability to chelate metal ions, particularly iron. This chelation disrupts the function of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
5-Hydroxypicolinaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Triapine: Known for its potent anticancer activity through ribonucleotide reductase inhibition.
Di-2-pyridylketone thiosemicarbazone: Exhibits strong iron-chelating properties and anticancer activity.
2-Benzoylpyridine thiosemicarbazone: Another potent iron chelator with significant anticancer effects.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with metal ions and biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
19494-89-4 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
[(5-hydroxypyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H8N4OS/c8-7(13)11-10-3-5-1-2-6(12)4-9-5/h1-4,12H,(H3,8,11,13) |
InChI Key |
LJHGXGDHNOZLFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1O)C=NNC(=S)N |
Isomeric SMILES |
C1=C/C(=C/NNC(=S)N)/N=CC1=O |
Canonical SMILES |
C1=CC(=NC=C1O)C=NNC(=S)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC107392; NSC-107392; NSC 107392; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
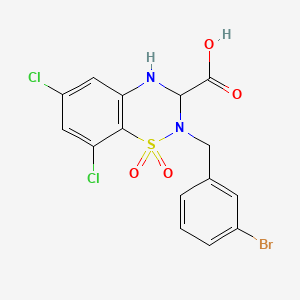
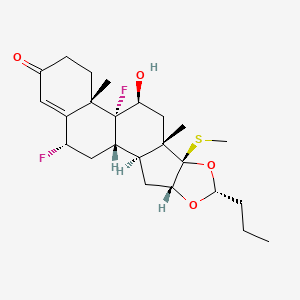
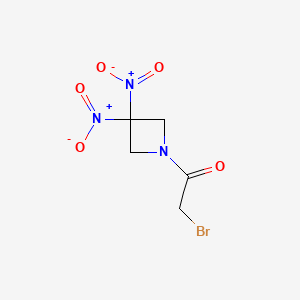
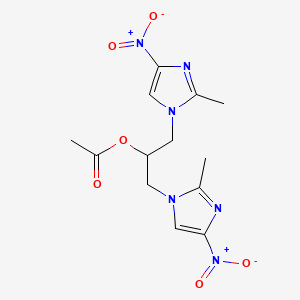
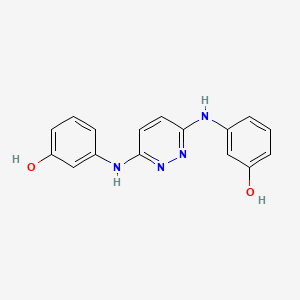
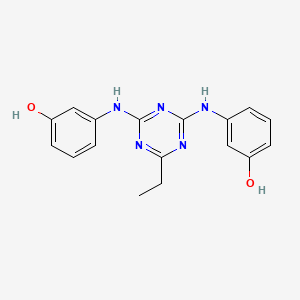
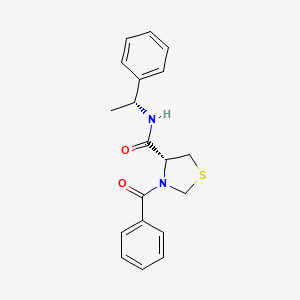
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
![N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride](/img/structure/B1680047.png)
![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)
